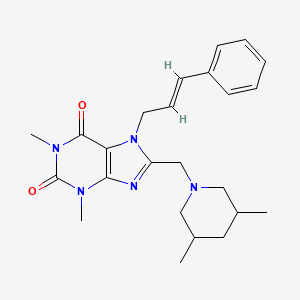

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 876899-09-1

Cat. No.: VC4269178

Molecular Formula: C24H31N5O2

Molecular Weight: 421.545

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876899-09-1 |

|---|---|

| Molecular Formula | C24H31N5O2 |

| Molecular Weight | 421.545 |

| IUPAC Name | 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |

| Standard InChI | InChI=1S/C24H31N5O2/c1-17-13-18(2)15-28(14-17)16-20-25-22-21(23(30)27(4)24(31)26(22)3)29(20)12-8-11-19-9-6-5-7-10-19/h5-11,17-18H,12-16H2,1-4H3/b11-8+ |

| Standard InChI Key | DVZNEGHPWFZBIS-DHZHZOJOSA-N |

| SMILES | CC1CC(CN(C1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |

Introduction

General Characteristics of Purine Derivatives

Purine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. These compounds often serve as scaffolds for designing drugs that target various biological pathways.

Synthesis

The synthesis of purine derivatives often involves multiple steps, including the formation of the purine core and the introduction of specific substituents. Techniques such as asymmetric organocatalysis can be employed to enhance the efficiency and stereoselectivity of these syntheses .

Potential Applications

Purine derivatives have been explored for their therapeutic potential in various diseases, including autoimmune disorders and cancers. Their ability to modulate signaling pathways, such as those involving Janus kinases, makes them promising candidates for further research.

Biological Activity

-

Anti-inflammatory and Immunomodulatory Effects: Compounds similar to 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit anti-inflammatory properties by inhibiting key enzymes involved in immune responses.

-

Anticancer Properties: The modulation of cell proliferation pathways could contribute to potential anticancer effects.

Research Challenges

-

Synthetic Complexity: The synthesis of complex purine derivatives can be challenging due to the need for precise control over substituent introduction and stereochemistry.

-

Biological Targeting: Understanding the specific interactions between these compounds and biological targets is crucial for optimizing their therapeutic potential.

Data and Research Findings

While specific data for 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not available, related compounds have shown promising results in various biological assays. For example, some purine derivatives have demonstrated strong prophylactic antiarrhythmic activity and weak affinity for adrenergic receptors.

Comparative Analysis

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| Purine Derivatives | Anti-inflammatory, Antiviral, Anticancer | Autoimmune Diseases, Cancers |

| 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Antiarrhythmic, Modulation of Immune Responses | Autoimmune Diseases, Certain Cancers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume